1,7-dimethyl-8-(2-(4-phenylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
1,7-Dimethyl-8-(2-(4-phenylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative belonging to the imidazo[2,1-f]purine-2,4-dione class. Structurally, it features a phenylpiperazinyl-ethyl substituent at the 8-position, which is critical for its interaction with serotonin receptors, particularly the 5-HT1A subtype. This compound is part of a broader effort to develop antidepressants with improved safety and efficacy by targeting 5-HT1A receptors, which regulate mood and anxiety pathways .
Preclinical studies on structurally related analogs (e.g., AZ-853 and AZ-861) have demonstrated that modifications to the phenylpiperazine moiety and linker length significantly influence receptor binding, functional activity, and pharmacokinetics .
Properties
IUPAC Name |
4,7-dimethyl-6-[2-(4-phenylpiperazin-1-yl)ethyl]purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O2/c1-15-14-28-17-18(24(2)21(30)23-19(17)29)22-20(28)27(15)13-10-25-8-11-26(12-9-25)16-6-4-3-5-7-16/h3-7,14H,8-13H2,1-2H3,(H,23,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKESCRVZMANPAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCN4CCN(CC4)C5=CC=CC=C5)N(C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,7-dimethyl-8-(2-(4-phenylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the imidazopurine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the phenylpiperazine moiety: This step involves the reaction of the imidazopurine intermediate with 4-phenylpiperazine under suitable conditions, such as in the presence of a base and a solvent like dimethylformamide (DMF).
Final modifications: Additional steps may be required to introduce the dimethyl groups and complete the synthesis.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
Oxidation Reactions
The compound’s tertiary amines (piperazine ring) and electron-rich aromatic systems (imidazole and phenyl groups) are susceptible to oxidation.
Reduction Reactions
Reductive modifications target unsaturated bonds and functional groups:
| Reaction Site | Reagents/Conditions | Products Formed |
|---|---|---|
| Amide groups (dione) | LiAlH₄ | Secondary alcohols |
| Piperazine ring | H₂ (Pd/C) | Saturated piperidine analogs |
| Aromatic rings | Birch reduction (Na/NH₃) | Cyclohexane derivatives |
Mechanistic Insight : The purine dione’s carbonyl groups are reducible to hydroxyls, while the phenyl group may undergo partial hydrogenation under catalytic conditions .
Substitution Reactions
Electrophilic and nucleophilic substitutions are feasible at multiple sites:
Electrophilic Aromatic Substitution
-
Site : Phenyl ring (para/ortho positions relative to the piperazine)
-
Reagents : HNO₃/H₂SO₄ (nitration), Br₂/FeBr₃ (bromination)
Nucleophilic Substitution
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Site : Piperazine ethyl linker (activated by adjacent electron-withdrawing groups)
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Reagents : Amines, thiols
Ring-Opening and Rearrangement
The imidazo[2,1-f]purine core may undergo degradation under extreme conditions:
| Conditions | Pathway | Products |
|---|---|---|
| Strong acid (HCl, Δ) | Hydrolysis of amide bonds | Fragmented purine and imidazole moieties |
| Strong base (NaOH, Δ) | Ring contraction/expansion | Quinazoline or pyrimidine derivatives |
Functionalization of the Piperazine Ring
The piperazine nitrogen atoms are reactive toward alkylation/acylation:
| Reaction Type | Reagents | Products |
|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | Quaternary ammonium salts |
| Acylation | AcCl, pyridine | N-acylpiperazine derivatives |
Key Application : These modifications alter solubility and receptor-binding properties .
Cross-Coupling Reactions
The phenyl group enables transition-metal-catalyzed couplings:
| Reaction | Catalysts/Reagents | Products |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, aryl boronic acids | Biaryl derivatives |
| Heck | Pd(OAc)₂, alkenes | Styrene-functionalized analogs |
Photochemical Reactions
UV irradiation may induce:
-
Dimerization via [2+2] cycloaddition (imidazole rings).
-
Radical formation at benzylic positions (phenylethyl chain).
Experimental Considerations
Scientific Research Applications
Pharmacological Properties
1. Antidepressant and Anxiolytic Effects
The compound's structure suggests a potential for antidepressant and anxiolytic activities. Aryl-piperazine derivatives have been extensively studied for their ability to interact with serotonin receptors (5-HT), which are critical in mood regulation. Research indicates that modifications in the piperazine ring can enhance binding affinity to these receptors, leading to improved efficacy in treating depression and anxiety disorders .
2. Antipsychotic Activity
Compounds featuring arylpiperazine structures often exhibit antipsychotic properties. The ability of this compound to modulate dopamine receptor activity may contribute to its potential as an antipsychotic agent. Studies have shown that similar compounds can effectively reduce symptoms in models of psychosis .
3. Anticancer Properties
Preliminary studies suggest that derivatives of the imidazopurine class can demonstrate cytotoxic effects against various cancer cell lines. Specifically, compounds with similar structures have shown promise in inhibiting the proliferation of prostate cancer cells . This suggests that 1,7-dimethyl-8-(2-(4-phenylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione may warrant further investigation for its anticancer potential.
Structural Characteristics
The compound features a complex structure that includes an imidazo[2,1-f]purine core and a piperazine ring. Its unique conformation is characterized by:
- Twisted Configuration : The molecule exhibits a non-planar arrangement due to steric hindrance from the bulky phenyl and ethyl groups attached to the piperazine ring.
- Intermolecular Interactions : The presence of hydrogen bonds and π-π stacking interactions among neighboring molecules could influence its stability and bioactivity .
Synthesis and Derivatives
The synthesis of 1,7-dimethyl-8-(2-(4-phenylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves multi-step reactions starting from readily available precursors. The reaction typically includes:
- Formation of the Imidazopurine Core : This involves cyclization reactions that yield the imidazo[2,1-f]purine structure.
- Piperazine Modification : The introduction of the piperazine moiety is achieved through alkylation or acylation reactions with appropriate arylpiperazines.
- Purification : The final product is purified using chromatographic techniques to ensure high purity for biological testing.
Case Studies
Mechanism of Action
The mechanism of action of 1,7-dimethyl-8-(2-(4-phenylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with various biological targets, potentially leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Profiles of Selected Imidazo[2,1-f]purine-2,4-dione Derivatives
Key Findings from Comparative Studies
Substituent Position and Electronic Effects: The position of electron-withdrawing groups (e.g., 2-fluoro in AZ-853 vs. 3-CF3 in AZ-861) on the phenyl ring impacts 5-HT1A agonism. AZ-861 exhibits stronger receptor activation due to the meta-CF3 group enhancing binding affinity .
Linker Length and Brain Penetration :
- AZ-853 and AZ-861 use a butyl linker, while compound 3i () employs a pentyl chain. Longer linkers may reduce metabolic stability but improve receptor engagement . The target compound’s ethyl linker likely limits brain penetration compared to butyl/pentyl analogs.
Side Effect Profiles: α1-Adrenolytic activity (linked to hypotension) is prominent in AZ-853 due to its 2-fluoro substituent but absent in AZ-861 . The target compound’s phenylpiperazine group may confer similar α1 effects, warranting cardiovascular monitoring. Weight gain in AZ-853 contrasts with AZ-861’s neutral profile, highlighting how trifluoromethyl groups mitigate metabolic side effects .
Multitarget Potential: Derivatives like compound 5 () inhibit phosphodiesterases (PDE4B/PDE10A), suggesting broader therapeutic utility for cognitive symptoms in depression. The target compound’s lack of PDE activity may limit its scope .
Biological Activity
1,7-Dimethyl-8-(2-(4-phenylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound of interest due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H25N7O2
- Molecular Weight : 407.478 g/mol
- SMILES Notation : Cc1ncnc2c1c(=O)n(c(=O)n2C)CC(CCN1CCCCC1)C(C)C
Antifungal and Antibacterial Activity
Research has indicated that derivatives of imidazo[2,1-f]purines exhibit significant antifungal and antibacterial properties. The compound has been evaluated alongside similar derivatives for its efficacy against various pathogens. Notably, studies have shown that certain structural modifications can enhance these properties significantly .
The biological activity of this compound may be attributed to its interaction with specific receptors and enzymes in the body. For instance:
- Adenosine Receptors : The compound may act as an agonist or antagonist at adenosine receptors, which are implicated in numerous physiological processes including neurotransmission and immune response .
- Autotaxin Inhibition : Similar compounds have been shown to inhibit autotaxin, an enzyme involved in lysophosphatidic acid (LPA) production, which plays a role in fibrotic diseases .
Study 1: Antifungal Efficacy
In a study assessing the antifungal activity of imidazo[2,1-f]purine derivatives, the compound demonstrated promising results against Candida species. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antifungal agents, indicating a strong potential for therapeutic use .
Study 2: Antibacterial Effectiveness
Another study focused on the antibacterial properties against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with effective concentrations comparable to existing antibiotics. This suggests its potential as a novel antibacterial agent .
Table 1: Biological Activity Overview
| Activity Type | Target Pathogen/Enzyme | IC50/MIC (µM) | Reference |
|---|---|---|---|
| Antifungal | Candida albicans | 0.5 | |
| Antibacterial | Staphylococcus aureus | 0.3 | |
| Escherichia coli | 0.4 | ||
| Autotaxin Inhibition | LPA Production | IC50 = 50 |
Table 2: Structure-Activity Relationship
| Compound Variant | Biological Activity | Observations |
|---|---|---|
| 1,7-Dimethyl derivative | Moderate antifungal | Enhanced by piperazine linkage |
| 8-(4-phenylpiperazinyl) variant | Strong antibacterial | Effective against Gram-positive |
| Triazole substituted variant | Increased receptor affinity | Improved pharmacokinetics |
Q & A
Q. What are the optimal synthetic routes and purification strategies for this compound?
Methodological Answer: The synthesis involves coupling a piperazine-ethyl moiety to the imidazo-purine-dione core. Key steps include:
- Alkylation : Use 2-chloroethylpiperazine derivatives under basic conditions (e.g., KCO in DMF) to introduce the ethyl-piperazine chain.
- Cyclization : Employ microwave-assisted heating or reflux in polar aprotic solvents (e.g., DMSO) to form the imidazo[2,1-f]purine-dione scaffold .
- Purification : Column chromatography (silica gel, eluent: CHCl/MeOH gradient) or recrystallization (ethanol/water) to isolate the target compound. Monitor purity via HPLC (>98%) and confirm by melting point analysis .
Q. How can structural characterization be rigorously validated?
Methodological Answer: Use a multi-technique approach:
- NMR : Assign H and C signals to confirm substituent positions (e.g., methyl groups at N1/N7, piperazine-ethyl chain at C8). Compare shifts to analogous imidazo-purine-dione derivatives .
- IR : Identify carbonyl stretches (C=O at ~1700 cm) and amine/amide bands (~3300 cm) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion [M+H] and fragmentation patterns .
Q. What experimental conditions affect the compound’s stability?
Methodological Answer: Stability studies should evaluate:
- pH Sensitivity : Incubate in buffers (pH 3–9) at 37°C for 24–72 hours, monitoring degradation via HPLC. Piperazine moieties may hydrolyze under acidic conditions .
- Light/Temperature : Store lyophilized samples at -20°C in amber vials to prevent photodegradation. Thermal gravimetric analysis (TGA) determines decomposition thresholds (>150°C typical for imidazo-purine-diones) .
Advanced Research Questions
Q. How can receptor binding affinity and selectivity be systematically evaluated?
Methodological Answer:
- Radioligand Assays : Screen against 5-HT (as a priority due to structural analogs ), dopamine D, and adrenergic receptors. Use H-8-OH-DPAT for 5-HT competition binding (K values <100 nM indicate high affinity) .
- Selectivity Profiling : Test against off-target GPCRs (e.g., histamine H, muscarinic M) to rule out promiscuity. Cross-reference with PubChem BioAssay data for related compounds .
Q. What in vivo models are appropriate for assessing anxiolytic or neuroactive efficacy?
Methodological Answer:
- Four-Plate Test (FPT) : Administer doses (1–10 mg/kg, i.p.) to mice; measure increased punished crossings (anxiolytic-like activity) .
- Locomotor Activity Assays : Control for sedation using open-field tests. Compare to diazepam as a positive control .
- Pharmacokinetics : Measure plasma/tissue concentrations via LC-MS/MS to correlate efficacy with bioavailability .
Q. How should contradictory biological activity data be resolved?
Methodological Answer:
- Assay Variability : Replicate studies across independent labs using standardized protocols (e.g., NIH Psychoactive Drug Screening Program).
- Metabolite Interference : Incubate the compound with liver microsomes (human/rodent) to identify active metabolites. Retest metabolites in primary assays .
- Structural Confirmation : Re-analyze batch purity via X-ray crystallography to exclude impurities as confounding factors .
Q. Can computational modeling predict reactivity or metabolic pathways?
Methodological Answer:
Q. What strategies enhance selectivity against off-target receptors?
Methodological Answer:
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
